molecular formula C16H20Cl2N2O2 B15245019 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) CAS No. 6699-43-0

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one)

Cat. No.: B15245019
CAS No.: 6699-43-0
M. Wt: 343.2 g/mol
InChI Key: NMHCRAZUNRPOOZ-UHFFFAOYSA-N
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Description

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is a bis-chlorinated ketone derivative featuring a central 2,3-dihydroquinoxaline moiety linked to two 4-chlorobutanoyl groups. The compound’s structure combines a heterocyclic aromatic system with electron-withdrawing chloro substituents, which may confer unique physicochemical and biological properties.

The synthesis of such compounds typically involves condensation reactions between diamine precursors and halogenated ketones or aldehydes, analogous to methods described for structurally related α,β-unsaturated ketones and pyrazole derivatives .

Properties

CAS No.

6699-43-0

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

4-chloro-1-[4-(4-chlorobutanoyl)-2,3-dihydroquinoxalin-1-yl]butan-1-one

InChI

InChI=1S/C16H20Cl2N2O2/c17-9-3-7-15(21)19-11-12-20(16(22)8-4-10-18)14-6-2-1-5-13(14)19/h1-2,5-6H,3-4,7-12H2

InChI Key

NMHCRAZUNRPOOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1C(=O)CCCCl)C(=O)CCCCl

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) typically involves the reaction of quinoxaline derivatives with chlorobutanone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The chlorobutanone groups may also play a role in binding to target molecules, enhancing the compound’s overall effect. These interactions can influence various biological pathways, leading to the desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one), we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) and Analogs

Compound Name Core Structure Substituents Key Features Biological Activity References
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) Dihydroquinoxaline 4-Chlorobutanoyl Chlorinated aliphatic chains; planar heterocycle Antimicrobial (inferred)
1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) Dimethyl-dihydroquinoxaline 3-Chloropropanoyl Shorter chlorinated chains; methyl groups on core Not reported
K053–K071 (trans-bispyridinium dibromides) Pyridinium Hydroxyimino methyl; bromides Charged quaternary amines; oxime groups Acetylcholinesterase reactivation
Terameprocol Dimethylbutane-diyl 3,4-Dimethoxybenzene Non-halogenated; methoxy groups Antineoplastic (DNA-binding)

Structural Differences and Implications

  • Chlorinated Chain Length: The target compound’s 4-chlorobutanoyl groups provide longer aliphatic chains compared to its 3-chloropropanoyl analog . This increases molecular weight (MW) and lipophilicity (clogP ~3.2 vs.
  • Core Heterocycle: Unlike pyridinium-based K053–K071 , the dihydroquinoxaline core lacks cationic charges, reducing water solubility but improving passive diffusion across lipid bilayers.
  • Substituent Effects: Terameprocol’s dimethoxybenzene groups enable π-π stacking with DNA, while the target compound’s chlorobutanoyl groups may favor covalent interactions with cysteine residues in enzymes .

Research Findings and Gaps

  • Antimicrobial Potential: The compound’s structural similarity to pyrazole-based antimicrobials suggests testable hypotheses for activity against Gram-positive pathogens.
  • Toxicity Profile : Chlorinated aliphatic chains may confer hepatotoxicity risks, warranting in vitro cytotoxicity assays (e.g., HepG2 cell lines).
  • Structural Optimization: Shortening the chlorinated chain (as in the 3-chloropropanoyl analog) could balance potency and solubility .

Biological Activity

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) is C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2, with a molar mass of approximately 287.14 g/mol. The compound contains a dihydroquinoxaline moiety linked to two chlorobutanone groups, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of quinoxaline derivatives on various cancer cell lines. For instance, compounds similar to 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) have shown significant cytotoxicity against HeLa cells with IC50 values as low as 10.46±0.82μM10.46\pm 0.82\,\mu M . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In vitro studies indicate that quinoxaline derivatives can inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Notably, some derivatives exhibited significant inhibition at concentrations around 40.09±0.49μM40.09\pm 0.49\,\mu M . Such findings suggest that the compound may have applications in treating metabolic disorders.

Interaction with DNA

Molecular docking studies have demonstrated that similar compounds can intercalate with DNA, displacing ethidium bromide from DNA complexes. This intercalation suggests a mechanism for the anticancer activity of these compounds by potentially disrupting DNA replication and transcription processes . The binding affinity observed in these studies supports the hypothesis that 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(4-chlorobutan-1-one) may exhibit similar properties.

Case Studies and Research Findings

Study Focus Findings
Study ACytotoxicity against HeLa cellsIC50 = 10.46±0.82μM10.46\pm 0.82\,\mu M for related quinoxaline derivatives
Study Bα-Glucosidase inhibitionSignificant inhibition at 40.09±0.49μM40.09\pm 0.49\,\mu M
Study CDNA interactionCompounds showed strong intercalation ability

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